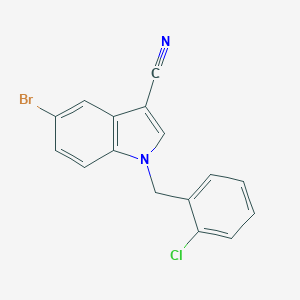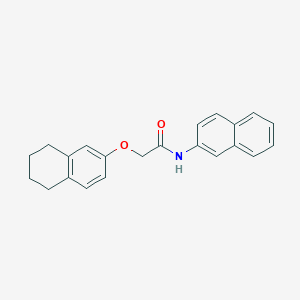![molecular formula C22H24N4O4 B297506 N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297506.png)
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide, also known as DMABN, is a synthetic compound that has been shown to have potential applications in scientific research. This compound belongs to the class of hydrazone derivatives, which have been studied extensively for their biological activities. In
Mécanisme D'action
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide exerts its biological effects through a mechanism that involves the inhibition of certain enzymes and signaling pathways. Specifically, N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting these enzymes, N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide may have potential therapeutic applications in the treatment of inflammatory diseases and cancer.
Biochemical and Physiological Effects:
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is able to inhibit the growth of cancer cells, as well as the production of inflammatory mediators. In vivo studies have shown that N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is able to reduce inflammation and tumor growth in animal models. N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has also been shown to have antimicrobial activity against a variety of bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has also been shown to have a wide range of biological activities, making it a versatile compound for use in a variety of experiments. However, the limitations of N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide. One direction is to further explore its potential as an anti-inflammatory agent and its ability to inhibit the activity of COX-2. Another direction is to investigate its potential as a therapeutic agent for cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide and its potential toxicity. Overall, N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has great potential for use in scientific research and may have future applications in the development of novel therapeutics.
Méthodes De Synthèse
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide can be synthesized through a multi-step process involving the condensation of 3,4-dimethylaniline with 2-bromoacetylacetone, followed by the reaction with 2-(2-formylphenyl)hydrazinecarboxamide in the presence of a base. The resulting product is then coupled with 2-(2-hydroxyphenyl)benzaldehyde to form N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the activity of certain enzymes involved in cancer progression. N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has also been shown to have antimicrobial activity against a variety of bacterial and fungal strains.
Propriétés
Nom du produit |
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide |
|---|---|
Formule moléculaire |
C22H24N4O4 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
N//'-[(E)-[2-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-prop-2-enyloxamide |
InChI |
InChI=1S/C22H24N4O4/c1-4-11-23-21(28)22(29)26-24-13-17-7-5-6-8-19(17)30-14-20(27)25-18-10-9-15(2)16(3)12-18/h4-10,12-13H,1,11,14H2,2-3H3,(H,23,28)(H,25,27)(H,26,29)/b24-13+ |
Clé InChI |
YJACNQNBIAWKFJ-ZMOGYAJESA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2/C=N/NC(=O)C(=O)NCC=C)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C=NNC(=O)C(=O)NCC=C)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C=NNC(=O)C(=O)NCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{5-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B297423.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)
![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)

![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)
![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)

![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)
